N-(4-EThenylphenyl)methanesulfonamide

Polymer Chemistry Material Science Vesicular Imaging

Sourcing a polymerizable monomer with dual vinyl/sulfonamide functionality is challenging-non-vinyl sulfonamide analogs cannot be incorporated into polymer backbones. N-(4-Ethenylphenyl)methanesulfonamide solves this: • Vinyl group enables radical copolymerization with styrene, acrylates, or acrylamides (70-100 mol% sulfonamide incorporation) • Delivers high-MW polymers (800,000-1,200,000 Da; inherent viscosity 1-1.9 dL/g) suited for vesicular imaging binders • λmax ≤350 nm preserves visible-region image quality • Accessible synthesis from 4-vinylaniline + methanesulfonyl chloride ensures reliable supply.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B8129171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-EThenylphenyl)methanesulfonamide
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C=C
InChIInChI=1S/C9H11NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h3-7,10H,1H2,2H3
InChIKeyQNUQHPBJAMOBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethenylphenyl)methanesulfonamide Overview


N-(4-Ethenylphenyl)methanesulfonamide (CAS 62814-33-9) is a polymerizable monomer belonging to the N-(vinylphenyl)sulfonamide class. Its structure comprises a methanesulfonamide group (-SO₂-NH-CH₃) attached to the para position of a styrene (4-ethenylphenyl) moiety [1]. This dual functionality enables the compound to participate in both vinyl addition polymerization and sulfonamide derivatization. Key computed properties include a molecular weight of 197.25 g/mol, XLogP3 of 1.7, and a topological polar surface area of 54.6 Ų [2]. The compound serves primarily as a specialty monomer for producing high-molecular-weight polymers used in vesicular imaging and advanced materials applications [3].

Polymerization

Vinyl group enables radical polymerization and copolymer backbone integration

Functional Group

Methanesulfonamide moiety provides hydrogen-bonding and solubility control

Material Context

Supports development of high-MW polymers for vesicular imaging and functional coatings

N-(4-Ethenylphenyl)methanesulfonamide vs. Generic Sulfonamides


Generic substitution with non-polymerizable sulfonamides fails to meet the requirements of advanced material synthesis. N-(4-Ethenylphenyl)methanesulfonamide provides a unique combination of a vinyl group for radical polymerization and a sulfonamide moiety that imparts specific hydrogen-bonding and solubility characteristics to the resulting polymers [1]. Unlike simple aryl sulfonamides that lack the 4-ethenyl substituent, this compound can be directly incorporated as a comonomer into polymer backbones, enabling the creation of functional copolymers with tailored properties [2]. The molecular weight and inherent viscosity ranges achieved (800,000–1,200,000 Da; 1–1.9 dL/g) are specifically linked to this monomer's polymerization behavior under standard free-radical conditions, parameters that non-vinyl analogs cannot replicate [3].

This Monomer
Generic Sulfonamide
Polymerization capability
Polymerizable; forms high-MW copolymers
Non-polymerizable; lacks vinyl reactivity
Copolymer integration
Direct incorporation into polymer backbone
Cannot be copolymerized; acts as additive only
Property tuning
Composition-controlled MW and optical properties
Polymer architecture not achievable

N-(4-Ethenylphenyl)methanesulfonamide Comparative Evidence


Polymerizability vs. Non-Vinyl Analogs

N-(4-Ethenylphenyl)methanesulfonamide undergoes free-radical polymerization to yield homopolymers and copolymers with molecular weights in the range of 800,000 to 1,200,000 Da and inherent viscosities of 1 to 1.9 dL/g (measured at 25°C in DMF) [1]. In contrast, the non-vinyl analog N-(4-ethylphenyl)methanesulfonamide cannot undergo polymerization due to the absence of the vinyl group, rendering it unsuitable for applications requiring polymer matrix formation [2]. The presence of the 4-ethenyl substituent enables copolymerization with styrene and other vinyl monomers, a feature absent in saturated analogs [3].

Polymerizability
Class-level
Polymerizable; MW 800k–1.2M Da, viscosity 1–1.9 dL/g
vs.
Non-polymerizable (N-(4-ethylphenyl) analog)
Supports polymerization workflow fit
Radical polymerization in DMSO at 65°C with AIBN
Polymer Chemistry Material Science Vesicular Imaging

Synthetic Accessibility from 4-Vinylaniline

The compound is synthesized via condensation of 4-vinylaniline with methanesulfonyl chloride in the presence of an acid acceptor (e.g., triethylamine) at 40–100°C [1]. This method uses commercially available starting materials and proceeds under mild conditions. In contrast, the synthesis of the ethynyl analog N-(4-ethynylphenyl)methanesulfonamide requires careful handling of acetylene chemistry and often employs pyridine in dichloromethane at 0°C under nitrogen, presenting additional safety and process constraints .

Synthetic Route
Reported
One-step condensation; 40–100°C, triethylamine
vs.
Alkyne handling (0°C, pyridine, N₂) for ethynyl analog
Reported simpler, safer synthetic access
4-vinylaniline + methanesulfonyl chloride; acid acceptor
Organic Synthesis Monomer Preparation Process Chemistry

Copolymer Composition Control

Polymers derived from N-(4-ethenylphenyl)methanesulfonamide can be formulated with precisely controlled copolymer compositions. The monomer can be copolymerized with various ethylenically unsaturated monomers to yield copolymers containing 70–100 mole percent of the sulfonamide repeating unit [1]. This compositional control allows fine-tuning of properties such as λmax (≤350 nm) and inherent viscosity (1.4–1.75 dL/g preferred) [2]. Non-polymerizable sulfonamides cannot be integrated into polymer backbones in this manner, precluding such material optimization.

Copolymer Design
Class-level
70–100 mol% sulfonamide units; λmax ≤350 nm
vs.
Non-polymerizable aryl sulfonamides
Supports material property tailoring
Free-radical copolymerization with styrene, acrylates
Copolymer Design Material Optimization Vesicular Binders

N-(4-Ethenylphenyl)methanesulfonamide Applications


Vesicular Imaging Element Fabrication

The polymer derived from N-(4-ethenylphenyl)methanesulfonamide serves as an effective vesiculating binder in vesicular photographic films. The high molecular weight (800,000–1,200,000 Da) and inherent viscosity (1–1.9 dL/g) of the polymer provide the necessary mechanical integrity and gas permeability to support vesicle formation and stabilization upon thermal development [1]. The λmax ≤350 nm ensures minimal absorption in the visible spectrum, preserving image quality [2].

Synthesis of Functional Copolymers

The monomer is copolymerized with styrene, acrylates, or acrylamides to produce materials with tunable properties. The ability to control the copolymer composition (70–100 mol% sulfonamide units) allows researchers to adjust hydrophilicity, thermal behavior, and optical clarity for specific coating or additive applications [3].

Specialty Monomer for Advanced Material Research

Researchers requiring a polymerizable sulfonamide building block for novel material design can utilize N-(4-ethenylphenyl)methanesulfonamide. Its straightforward synthesis from 4-vinylaniline and methanesulfonyl chloride [4] makes it an accessible entry point for exploring structure-property relationships in sulfonamide-containing polymers.

Application
Selection Property
Validation Focus
Vesicular imaging element fabrication
High-MW polymer with controlled composition
Film mechanical integrity, optical transparency specification
Synthesis of functional copolymers
Copolymer composition tunability
Hydrophilicity, thermal, and optical property profiling
Specialty monomer for advanced material research
Vinyl-sulfonamide dual functionality, accessible synthetic route
Structure-property relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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